Cas no 954676-45-0 (N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-phenylbutanamide)

N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-phenylbutanamide 化学的及び物理的性質
名前と識別子
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- N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-phenylbutanamide
- N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-phenylbutanamide
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- インチ: 1S/C21H22N2O5/c24-20(8-4-7-15-5-2-1-3-6-15)22-12-17-13-23(21(25)28-17)16-9-10-18-19(11-16)27-14-26-18/h1-3,5-6,9-11,17H,4,7-8,12-14H2,(H,22,24)
- InChIKey: LGYISTMCHAMMBL-UHFFFAOYSA-N
- ほほえんだ: C(NCC1OC(=O)N(C2=CC=C3OCOC3=C2)C1)(=O)CCCC1=CC=CC=C1
N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-phenylbutanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2373-1634-10mg |
N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-4-phenylbutanamide |
954676-45-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2373-1634-2μmol |
N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-4-phenylbutanamide |
954676-45-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2373-1634-2mg |
N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-4-phenylbutanamide |
954676-45-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2373-1634-25mg |
N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-4-phenylbutanamide |
954676-45-0 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2373-1634-3mg |
N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-4-phenylbutanamide |
954676-45-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2373-1634-30mg |
N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-4-phenylbutanamide |
954676-45-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2373-1634-10μmol |
N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-4-phenylbutanamide |
954676-45-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2373-1634-40mg |
N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-4-phenylbutanamide |
954676-45-0 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2373-1634-15mg |
N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-4-phenylbutanamide |
954676-45-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2373-1634-4mg |
N-{[3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-4-phenylbutanamide |
954676-45-0 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-phenylbutanamide 関連文献
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
9. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-phenylbutanamideに関する追加情報
Introduction to N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-phenylbutanamide and Its Significance in Modern Chemical Biology
N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-phenylbutanamide (CAS No. 954676-45-0) represents a fascinating compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, combines elements of heterocyclic chemistry with amide functionalities, making it a promising candidate for various biological applications.
The structural composition of N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-phenylbutanamide is particularly noteworthy. The presence of a 1,3-benzodioxol moiety, commonly known as a diphenylene oxide derivative, introduces unique electronic and steric properties to the molecule. This moiety has been extensively studied for its potential in drug design due to its ability to interact with biological targets in a specific manner. Additionally, the oxazolidinone ring system contributes to the compound's flexibility and reactivity, enabling it to engage with a diverse array of biological receptors.
In recent years, there has been a surge in research focused on the development of novel therapeutic agents that leverage the properties of heterocyclic compounds. N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-phenylbutanamide, with its complex structure, aligns well with this trend. The compound's amide group not only provides a site for further chemical modification but also suggests potential bioactivity similar to other amide-based drugs that have shown efficacy in treating various conditions.
The significance of this compound is further underscored by its potential applications in medicinal chemistry. The combination of the 1,3-benzodioxol and oxazolidinone moieties offers a unique scaffold that can be exploited to develop molecules with enhanced binding affinity and selectivity. This is particularly crucial in the context of drug development, where the ability to target specific biological pathways without off-target effects is paramount.
Recent studies have begun to explore the pharmacological profile of N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxtaxolidinr 5 -ylmethyl} -
The development of such compounds often involves sophisticated synthetic methodologies to ensure high yield and purity. The synthesis of N-{
In addition to its potential therapeutic applications, N-{
The field of chemical biology continues to evolve rapidly, driven by advancements in technology and interdisciplinary collaboration. N-{
rrrrrrrrrrrrrrrr } continues it is likely that more insights into its mechanisms of action will emerge these findings will be instrumental in guiding future studies aimed at developing novel drugs based on similar scaffolds. The potential benefits of such compounds are vast ranging from treating chronic diseases to developing treatments for emerging health challenges.
954676-45-0 (N-{3-(2H-1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-ylmethyl}-4-phenylbutanamide) 関連製品
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